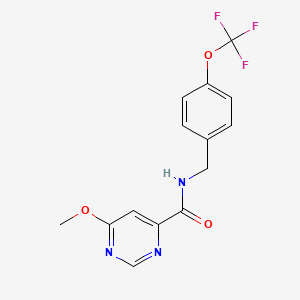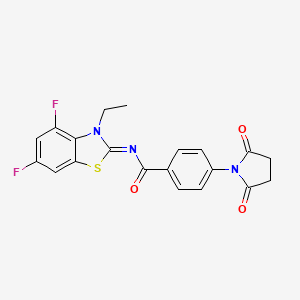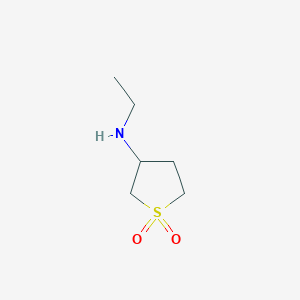
6-methoxy-N-(4-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there is no direct information available on the synthesis of “6-methoxy-N-(4-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide”, related compounds have been synthesized. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives in Anticancer Research
Pyrimidine derivatives have been extensively studied for their anticancer properties. They act through various mechanisms, such as inhibiting key enzymes involved in DNA synthesis, affecting cellular signaling pathways, or interacting with DNA or RNA directly. For instance, certain pyrimidine derivatives have shown potent anti-inflammatory effects, which are attributed to their inhibitory action against key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha. These findings suggest potential applications in developing anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Pyrimidine-Based Optical Sensors
In the field of chemical sensing, pyrimidine derivatives have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. This application underscores the versatility of pyrimidine compounds in developing optical sensors for detecting various analytes (Jindal & Kaur, 2021).
Supramolecular Chemistry and Material Science
Furthermore, pyrimidine and its derivatives are key components in supramolecular chemistry and material science, where they contribute to the self-assembly of molecules into structured systems. These properties are exploited in nanotechnology, polymer processing, and biomedical applications, demonstrating the multifaceted applications of pyrimidine derivatives beyond pharmaceuticals (Cantekin, de Greef, & Palmans, 2012).
Wirkmechanismus
While the specific mechanism of action for “6-methoxy-N-(4-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide” is not available, related compounds have shown promising neuroprotective and anti-inflammatory properties. The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-methoxy-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-22-12-6-11(19-8-20-12)13(21)18-7-9-2-4-10(5-3-9)23-14(15,16)17/h2-6,8H,7H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJKMTLKCJLXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide](/img/structure/B2837249.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2837250.png)

![6-Bromo-2-chloro-4-fluorobenzo[d]thiazole](/img/structure/B2837255.png)

![5-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2837258.png)
![N-(4-methoxyphenyl)-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide](/img/structure/B2837259.png)
![N-{4-[5-(3-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2837261.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2837262.png)
![(3S,4R)-3-Azido-4-methoxy-1,8-dioxaspiro[4.5]decane](/img/structure/B2837264.png)

![ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate](/img/structure/B2837266.png)
![2-Cyclopropyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2837267.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2837269.png)